1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
1-[(4-Fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione is a structurally complex heterocyclic compound featuring a benzothiadiazine dione core. This core is substituted with a 4-fluorobenzyl group at position 1, a methyl group at position 7, and a pyrrolidine-1-carbonyl moiety at position 2. The benzothiadiazine dione scaffold is known for its pharmacological relevance, particularly in diuretics and antiviral agents, though the specific biological activity of this compound remains to be fully elucidated. Its structural uniqueness lies in the combination of electron-withdrawing (fluorophenyl) and electron-donating (methyl) groups, as well as the pyrrolidine-derived carboxamide, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-4-9-18-17(12-14)24(13-15-5-7-16(21)8-6-15)22-19(28(18,26)27)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLLYSHLPHJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This step involves the substitution of a hydrogen atom with a fluorobenzyl group, often using a fluorobenzyl halide and a suitable base.
Attachment of the pyrrolidinylcarbonyl group: This step can be carried out using a pyrrolidinylcarbonyl chloride and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: Researchers investigate the biological activity of this compound, including its effects on various cell lines and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the benzothiadiazine core, heterocyclic moieties, or aryl groups. Key comparisons include:
Heterocyclic Substitution at Position 3 Pyrrolidine vs. Piperidine: Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered) in related compounds (e.g., compound 10k vs. 10l in ) significantly alters biological activity. Piperidine-containing analogues exhibit moderate anti-Trypanosoma cruzi activity (IC₅₀ = 11.6 µM), while pyrrolidine derivatives are inactive. This suggests steric and conformational preferences in target binding . Heteroatom Introduction: Adding heteroatoms (N, O) to the heterocycle (e.g., compounds 10m–10o) enhances anti-parasitic activity (IC₅₀ = 1.6–1.8 µM), highlighting the role of electronic interactions in target modulation .
Aryl Group Modifications
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) analogues. Such substitutions are critical in optimizing pharmacokinetic profiles .
Core Scaffold Variations Benzothiadiazine Dione vs. Pyrazole/Thieno-pyridine: Analogues with pyrazole or thieno-pyridine cores () demonstrate antimicrobial activity, but their mechanisms differ due to distinct electronic and steric properties. The benzothiadiazine dione’s sulfone groups likely confer unique hydrogen-bonding capabilities .
Physicochemical and Conformational Properties
- Ring Puckering: The pyrrolidine ring’s puckering (quantified via methods in ) may influence the compound’s conformation. For example, planar vs. non-planar puckering in heterocycles affects target binding; larger rings (e.g., piperidine) allow greater conformational flexibility .
- LogP and Solubility : The fluorophenyl group increases logP (enhanced membrane permeability), while the pyrrolidine-1-carbonyl moiety improves aqueous solubility via hydrogen bonding. Comparatively, chlorophenyl analogues may exhibit higher logP but reduced solubility .
Data Tables
Table 1: Structural and Activity Comparison of Analogous Compounds
†Antimicrobial activity against S. aureus.
Table 2: Physicochemical Properties
Key Research Findings
Heterocyclic Substitution : The size and heteroatom content of the Position 3 substituent critically influence target engagement. Piperidine and heteroatom-enriched rings enhance anti-parasitic activity, while pyrrolidine derivatives may require alternative mechanisms .
Fluorophenyl Advantage: The 4-fluorophenyl group balances lipophilicity and metabolic stability, making it preferable over non-fluorinated aryl groups in drug design .
Conformational Dynamics : Ring puckering (e.g., pyrrolidine vs. piperidine) modulates binding pocket compatibility, as analyzed via crystallographic tools (SHELX, ORTEP) .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure
The structure of the compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing benzothiadiazine moieties. In vitro assays have demonstrated that derivatives similar to the target compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain benzothiadiazine derivatives were effective in inhibiting the proliferation of human lung cancer cells (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays .
Key Findings:
- Cytotoxicity: The compound showed IC50 values in the micromolar range against selected cancer cell lines.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of benzothiadiazine derivatives have also been investigated. Compounds exhibiting structural similarities to the target molecule have shown promising results against both Gram-positive and Gram-negative bacteria. For example, testing against Escherichia coli and Staphylococcus aureus revealed that certain derivatives possess significant antibacterial activity .
Key Findings:
- Minimum Inhibitory Concentration (MIC): Effective concentrations were noted in the low micromolar range.
- Mechanism of Action: The antimicrobial effect is attributed to disruption of bacterial cell wall synthesis and interference with protein synthesis.
Case Study 1: Antitumor Efficacy
In a controlled study involving human lung cancer cell lines, a derivative structurally related to the target compound was evaluated for its antitumor efficacy. The results indicated:
- Cell Line Tested: A549 (lung adenocarcinoma)
- IC50 Value: 15 µM after 72 hours of exposure.
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus. The findings included:
- MIC Values: Ranged from 8 µg/mL to 32 µg/mL across different derivatives.
- Effectiveness: The compound demonstrated superior activity compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
